8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160255-98-0) is a quinoline-based derivative featuring a reactive carbonyl chloride group at the 4-position, a chlorine substituent at the 8-position, and a 3-isobutoxyphenyl moiety at the 2-position. Its molecular formula is C₁₉H₁₆Cl₂NO₂, with an average molecular mass of 361.24 g/mol and a purity of 95% (MFCD03422855) . The compound is typically synthesized via treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method common to quinoline-4-carbonyl chloride derivatives .
The 3-isobutoxyphenyl group introduces steric bulk and lipophilicity, which may influence crystallinity, solubility, and reactivity.
Properties
IUPAC Name |
8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(22)24)15-7-4-8-17(21)19(15)23-18/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMICDELYKXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161596 | |
| Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-98-0 | |
| Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
- The quinoline nucleus is typically constructed via Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic catalysis. This method is well-established for synthesizing substituted quinolines with high regioselectivity.
Attachment of the 3-Isobutoxyphenyl Group
- The isobutoxyphenyl moiety is introduced through an alkylation or coupling reaction. Typically, the quinoline intermediate is reacted with a 3-isobutoxyphenyl derivative using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) . This step forms the C–C bond linking the phenyl group to the quinoline at position 2.
Conversion to Carbonyl Chloride
The final and critical step is the conversion of the quinoline-4-carboxylic acid (or its derivative) into the corresponding carbonyl chloride. This is commonly performed by reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve the quinoline-4-carboxylic acid derivative in anhydrous solvent such as dichloromethane (DCM).
- Add thionyl chloride dropwise at low temperature (around 0°C) to control reactivity.
- Reflux the mixture for several hours to ensure complete conversion.
- Remove solvent and excess reagents under reduced pressure.
- Purify the crude carbonyl chloride product by column chromatography or recrystallization.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Quinoline core formation | Friedländer synthesis (aniline + carbonyl) | Ethanol or toluene | Reflux | Several hours | Acid/base catalysis, high regioselectivity |
| Chlorination at 8-position | Thionyl chloride (SOCl2) or PCl5 | DCM or chloroform | 0°C to reflux | 2–4 hours | Controlled addition to avoid overchlorination |
| Alkylation with isobutoxyphenyl | 3-Isobutoxyphenyl derivative + NaH or KOtBu | THF or DMSO | 0°C to room temp | 1–3 hours | Strong base required for efficient coupling |
| Carbonyl chloride formation | Thionyl chloride (SOCl2) or oxalyl chloride | Anhydrous DCM | 0°C to reflux | 3–6 hours | Excess reagent removed under vacuum |
Industrial Scale Considerations
- Industrial synthesis generally scales up the laboratory procedure with modifications to improve safety and efficiency.
- Continuous flow reactors may be employed for controlled addition of chlorinating agents to minimize hazards.
- Purification techniques such as crystallization and preparative chromatography are optimized for cost-effectiveness.
- Handling of reactive intermediates like carbonyl chlorides requires strict moisture control to prevent hydrolysis.
Research Findings and Analytical Data
- The carbonyl chloride formation step is critical and is monitored by techniques such as IR spectroscopy , where the appearance of a strong absorption band near 1800 cm⁻¹ confirms the acid chloride functionality.
- NMR spectroscopy (¹H and ¹³C) confirms the substitution pattern on the quinoline and phenyl rings, as well as the presence of the isobutoxy group.
- Mass spectrometry validates the molecular weight and purity of the final compound.
- Reaction yields for the carbonyl chloride step typically range from 70% to 85%, depending on reaction time and purity of starting materials.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Quinoline core synthesis | Aniline derivative, carbonyl | Acid/base catalysis, reflux | 75–90 | Friedländer synthesis |
| 2 | Chlorination at 8-position | SOCl2 or PCl5 | 0°C to reflux | 80–90 | Selective chlorination |
| 3 | Alkylation with isobutoxyphenyl | NaH or KOtBu, isobutoxyphenyl | 0°C to RT | 70–85 | Strong base required |
| 4 | Carbonyl chloride formation | SOCl2 or (COCl)2 | 0°C to reflux | 70–85 | Final conversion step |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Proteomics Research: The compound is used in the study of protein interactions and functions.
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting various diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying the biological activity of quinoline derivatives and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituent at the 2-position of the quinoline ring significantly impacts physical properties and reactivity. Below is a comparative table of key analogs:
Key Observations :
- Lipophilicity and Steric Effects: The 3-isobutoxyphenyl group in the target compound is bulkier than methoxy or ethoxy substituents, likely reducing solubility in polar solvents compared to smaller alkoxy groups. This steric bulk may also influence crystallinity, as seen in analogs like 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, which forms stable crystalline solids .
- Reactivity : The carbonyl chloride group is highly reactive, making these compounds intermediates for amide or ester formation. For example, methyl ester derivatives (e.g., C1–C7 in ) are synthesized for biological screening .
- Safety Profile: Analogs like 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride exhibit corrosive properties (H314), suggesting similar handling precautions for the target compound .
Spectroscopic and Structural Comparisons
NMR Data Trends
and highlight the utility of ¹H and ¹³C NMR in characterizing quinoline derivatives. For example:
- Methoxy vs. Trifluoromethyl Substituents : In D6 (4-methoxyphenyl) and D7 (4-trifluoromethylphenyl), the electron-withdrawing CF₃ group in D7 deshields adjacent protons, causing downfield shifts in ¹H NMR compared to D6 .
- Chlorophenyl Derivatives: The chloro substituent in D8 (3-chlorophenyl) induces distinct chemical environments, with carbon signals in the aromatic region (δ 110–140 ppm) differing from non-halogenated analogs .
The target compound’s 3-isobutoxyphenyl group is expected to show unique splitting patterns due to the isobutoxy chain’s protons (e.g., -OCH₂CH(CH₂)₂), with characteristic peaks in the δ 1.0–1.5 ppm (CH₃) and δ 3.5–4.0 ppm (OCH₂) regions.
Crystallography and Structural Confirmation
While crystallographic data for the target compound are absent, analogs like 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2) have been structurally validated using techniques like SHELX . Such methods could confirm the target compound’s conformation, particularly the orientation of the isobutoxy group.
Biological Activity
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro substituent and an isobutoxyphenyl group, which enhances its lipophilicity and may improve membrane permeability. Its molecular formula is .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial : The compound has shown potential antimicrobial properties, which are common in quinoline derivatives.
- Antitumor : Similar compounds have demonstrated antitumor activity, suggesting this compound may also inhibit cancer cell proliferation.
- Enzyme Interaction : It may interact with specific enzymes or receptors involved in disease pathways, although detailed studies are still required to elucidate these mechanisms fully .
The biological activity of this compound is believed to involve:
- DNA Interaction : Many quinoline derivatives interact with DNA, affecting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
- Receptor Modulation : Potential modulation of cellular receptors involved in signaling pathways related to cancer and inflammation has been suggested .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other quinoline derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Antitumor | |
| 8-Hydroxyquinoline derivatives | Varies | Antifungal, Antiviral |
| Chloroquine | Antimalarial | |
| Quinine | Antimalarial |
The isobutoxy group in this compound enhances its lipophilicity compared to other compounds, potentially improving its bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological effects of quinoline derivatives similar to this compound:
- Antitumor Activity : Research on related compounds has shown significant inhibition of tumor growth in various cancer cell lines, indicating a potential therapeutic application for this compound .
- Antimicrobial Studies : Experimental data suggest that quinoline derivatives can effectively combat bacterial infections, supporting the antimicrobial potential of this compound .
- Mechanistic Insights : Investigations into the mechanism of action reveal that quinolines can disrupt cellular processes by interfering with enzyme functions critical for cell survival and proliferation .
Q & A
Q. What are the recommended synthetic protocols for 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Classical quinoline synthesis methods, such as the Friedländer annulation or Gould–Jacob reaction , are foundational for constructing the quinoline core. For regioselective functionalization (e.g., introducing the 3-isobutoxyphenyl group), transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) is recommended . Optimization requires careful control of:
- Catalyst loading : PdCl₂(PPh₃)₂ or Pd(OAc)₂ (0.5–2 mol%) .
- Solvent polarity : DMF or THF for improved solubility of intermediates .
- Temperature : 80–110°C for 12–24 hours to ensure completion .
Yields typically range from 60–85%, depending on steric hindrance from the isobutoxy group.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing chloro and carbonyl groups). For example, the quinoline C-4 carbonyl chloride exhibits a characteristic downfield shift (~170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic P1 space group for related chloro-quinoline derivatives) .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Moisture sensitivity : The carbonyl chloride group is highly reactive; store under inert gas (N₂/Ar) in sealed containers .
- Thermal stability : Avoid temperatures >150°C to prevent decomposition. DSC/TGA analysis is advised for batch-specific stability profiles.
- Light sensitivity : Amber glassware or opaque containers are recommended to prevent photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization (e.g., isobutoxyphenyl introduction) be addressed?
Methodological Answer:
- Directing groups : Use temporary protecting groups (e.g., Boc on the quinoline nitrogen) to steer cross-coupling to the C-2 position .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to identify reactive sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity for aryl chloride coupling .
Q. How should researchers resolve contradictions in reported synthetic yields for similar quinoline derivatives?
Methodological Answer:
- Batch analysis : Compare impurity profiles (HPLC-MS) to identify side reactions (e.g., hydrolysis of the carbonyl chloride).
- Reagent purity : Use >97% pure starting materials (e.g., CAS 49713-56-6 derivatives) to minimize competing pathways .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation and optimizes reaction time .
Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with nucleophiles (e.g., amines) using crystallographic data .
- Reactivity indices : Calculate Fukui indices (via Gaussian) to identify electrophilic centers (e.g., carbonyl carbon) .
- Solvent models : COSMO-RS predicts solvation effects on reaction barriers in polar solvents .
Q. How can this compound serve as a precursor for bioactive derivatives?
Methodological Answer:
- Amide/ester formation : React with amines/alcohols to generate libraries for SAR studies (e.g., anti-HBV agents inspired by 6-chloro-quinoline derivatives ).
- Metal coordination : The quinoline core acts as a bidentate ligand for transition metals (e.g., Ru or Pt complexes for anticancer studies) .
- Fluorophore design : Modify the isobutoxyphenyl group for tunable emission in bioimaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
